molecular formula C21H19N3O3 B2615076 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1351604-89-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2615076
CAS No.: 1351604-89-1
M. Wt: 361.401
InChI Key: HLRQKQLOKVDGDF-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology The compound is noted for its complex structure, integrating isoquinoline, butynyl, furan, and isoxazole moieties, which confer unique biochemical properties

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-21(18-14-20(27-23-18)19-8-5-13-26-19)22-10-3-4-11-24-12-9-16-6-1-2-7-17(16)15-24/h1-2,5-8,13-14H,9-12,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQKQLOKVDGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves several key steps:

  • Formation of Isoquinoline Moiety: : The isoquinoline nucleus can be synthesized via the Pomeranz-Fritsch or Bischler-Napieralski reactions.

  • Butynylation: : Introduction of the but-2-yn-1-yl group is achieved using palladium-catalyzed coupling reactions such as the Sonogashira coupling.

  • Isoxazole Formation: : The isoxazole ring is often synthesized through 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

  • Furan Attachment: : The furan ring can be introduced through the Vilsmeier-Haack or Paal-Knorr synthesis.

Industrial Production Methods

For industrial production, these synthetic steps can be optimized for scale-up by focusing on cost efficiency and minimizing reaction times. Continuous flow reactors and automated synthesis platforms can be utilized to streamline the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized at the furan and isoxazole rings using oxidizing agents like hydrogen peroxide or KMnO4.

  • Reduction: : Reduction reactions typically target the isoxazole moiety, using agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the isoquinoline ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : H2O2, KMnO4

  • Reduction: : LiAlH4, NaBH4

  • Substitution: : Br2, NaNH2

Major Products Formed

The major products formed from these reactions can include various derivatives with modified functional groups, such as hydroxylated, halogenated, or deoxygenated species.

Scientific Research Applications

The compound’s multifaceted structure makes it a valuable tool in several areas:

  • Chemistry: : It is used as a building block for more complex molecules and in the study of reaction mechanisms.

  • Biology: : The compound has potential as a bioactive molecule with diverse biological effects.

  • Medicine: : Research is ongoing into its potential therapeutic uses, including as an anti-cancer or neuroprotective agent.

  • Industry: : It finds applications in material science for developing novel polymers and other advanced materials.

Mechanism of Action

The exact mechanism of action for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide remains an active area of research. its effects are believed to be mediated through interactions with molecular targets such as enzymes, receptors, and ion channels. The isoquinoline and isoxazole rings are likely involved in binding interactions, while the butynyl and furan groups may influence the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

When compared with similar compounds, such as those containing individual isoquinoline, isoxazole, or furan moieties, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide stands out for its hybrid structure, which combines multiple pharmacophoric elements in a single molecule. This uniqueness could potentially enhance its efficacy and specificity in biological applications.

List of Similar Compounds

  • 3,4-Dihydroisoquinoline derivatives

  • Butynyl-containing compounds

  • Furanyl isoxazole derivatives

  • N-(but-2-yn-1-yl)carboxamide analogs

This detailed article offers an in-depth look at this compound, providing a comprehensive resource for researchers and enthusiasts alike.

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Dihydroisoquinoline moiety : Known for various biological activities, including anticancer and antimicrobial properties.
  • Furan ring : Associated with diverse pharmacological effects, including anti-inflammatory and antioxidant activities.
  • Isoxazole core : Often linked to neuroprotective and anti-inflammatory activities.

The molecular formula for this compound is C18H18N2O3C_{18}H_{18}N_2O_3, indicating the presence of multiple functional groups that may enhance its biological profile.

Anticancer Properties

Research indicates that compounds containing isoquinoline and isoxazole structures exhibit significant anticancer activities. For example, studies have shown that derivatives of 3,4-dihydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Effects

The presence of the furan ring in conjunction with the isoquinoline moiety suggests potential antimicrobial activity. Compounds similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-5-(furan-2-yl)isoxazole-3-carboxamide have been reported to exhibit activity against a range of pathogens, including bacteria and fungi .

Neuroprotective Effects

Studies have indicated that isoquinoline derivatives possess neuroprotective properties. The neuroprotective mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-5-(furan-2-yl)isoxazole-3-carboxamide can be attributed to several mechanisms:

  • Receptor Interaction : The carboxamide group facilitates hydrogen bonding with target receptors, enhancing binding affinity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Oxidative Stress Reduction : The furan moiety contributes to antioxidant properties, potentially reducing cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
Isoxazole DerivativeAnticancerInduced apoptosis in cancer cell lines
DihydroisoquinolineAntimicrobialEffective against E. coli and S. aureus
Isoquinoline AnalogueNeuroprotectiveReduced oxidative stress in neuronal cells

These findings underscore the potential therapeutic applications of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-5-(furan-2-yl)isoxazole-3-carboxamide in treating various diseases.

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